2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further connected to a cyclopropylpyrimidine group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated pyridine compound.
Cyclopropylpyrimidine Attachment: The cyclopropylpyrimidine group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques like the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Substituted Pyridines: Compounds with similar pyridine-based structures, such as 2,4,6-tris(4-pyridyl)pyridine.
Piperazine Derivatives: Compounds containing the piperazine moiety, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide.
Cyclopropylpyrimidines: Compounds with cyclopropylpyrimidine groups, such as substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives.
Uniqueness
2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-11-13-3-4-19-16(9-13)22-5-7-23(8-6-22)17-10-15(14-1-2-14)20-12-21-17/h3-4,9-10,12,14H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBPDIAOSCIYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.